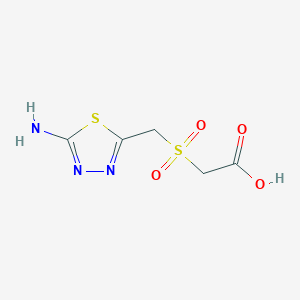
Acetamide, N-(6-((acetoxy)methoxyacetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate is a complex organic compound with a unique structure It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the acetamido and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
- Step 1: Synthesis of the Pyrimidine Core:
- Reactants: Urea, ethyl acetoacetate
- Conditions: Acidic or basic medium, elevated temperature
- Product: 6-oxo-1,6-dihydropyrimidine
- Step 2: Introduction of the Acetamido Group:
- Reactants: 6-oxo-1,6-dihydropyrimidine, acetic anhydride
- Conditions: Mild heating, solvent (e.g., acetic acid)
- Product: 2-acetamido-6-oxo-1,6-dihydropyrimidine
- Step 3: Introduction of the Methoxy Group:
- Reactants: 2-acetamido-6-oxo-1,6-dihydropyrimidine, methanol, catalyst (e.g., sulfuric acid)
- Conditions: Reflux, solvent (e.g., methanol)
- Product: 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate can undergo various chemical reactions, including:
- Oxidation:
- Reagents: Hydrogen peroxide, potassium permanganate
- Conditions: Aqueous or organic solvent, controlled temperature
- Products: Oxidized derivatives with potential changes in biological activity
- Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvent, low temperature
- Products: Reduced derivatives with altered chemical properties
- Substitution:
- Reagents: Halogens, nucleophiles (e.g., amines, thiols)
- Conditions: Solvent (e.g., dichloromethane), catalyst (e.g., Lewis acids)
- Products: Substituted derivatives with modified functional groups
Common Reagents and Conditions: The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use hydrogen peroxide in an aqueous medium, while reduction reactions often involve sodium borohydride in an anhydrous solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate has several scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules
- Studied for its reactivity and potential as a catalyst in organic reactions
- Biology:
- Investigated for its potential as an enzyme inhibitor
- Studied for its interactions with biological macromolecules
- Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities
- Studied for its pharmacokinetics and pharmacodynamics
- Industry:
- Used in the development of new materials with specific properties
- Studied for its potential applications in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways:- Enzymes:
- Inhibition of specific enzymes involved in metabolic pathways
- Modulation of enzyme activity to achieve therapeutic effects
- Receptors:
- Binding to specific receptors to alter cellular signaling pathways
- Modulation of receptor activity to influence physiological processes
Comparison with Similar Compounds
2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds:- 2-Acetamido-6-oxo-1,6-dihydropyrimidine:
- Lacks the methoxy and oxoethyl acetate groups
- Different reactivity and biological activity
- 1-Methoxy-2-oxoethyl acetate:
- Lacks the pyrimidine core and acetamido group
- Different chemical properties and applications
Uniqueness: The unique combination of functional groups in 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate contributes to its distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
86953-32-4 |
|---|---|
Molecular Formula |
C11H13N3O6 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-1-methoxy-2-oxoethyl] acetate |
InChI |
InChI=1S/C11H13N3O6/c1-5(15)12-11-13-7(4-8(17)14-11)9(18)10(19-3)20-6(2)16/h4,10H,1-3H3,(H2,12,13,14,15,17) |
InChI Key |
FPRITRXMKGBVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=O)N1)C(=O)C(OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


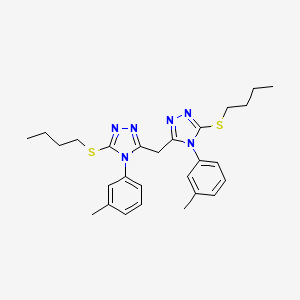
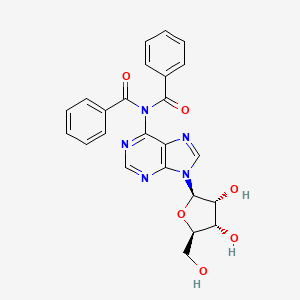
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
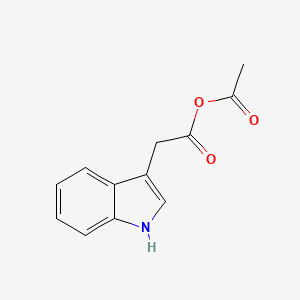
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)
![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
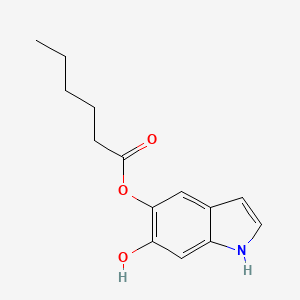
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)

